(4-Fluorophenyl)(pyridin-2-YL)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(pyridin-2-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with 2-pyridylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is (4-Fluorophenyl)(pyridin-2-yl)ketone.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(4-Fluorophenyl)(pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methanol
- (4-Fluorophenyl)(pyridin-3-yl)methanol
- (4-Chlorophenyl)(pyridin-2-yl)methanol
Uniqueness
(4-Fluorophenyl)(pyridin-2-yl)methanol is unique due to the specific positioning of the fluorine atom and the pyridinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
(4-fluorophenyl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C12H10FNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H |
InChI Key |
WNVRHCQWOSHKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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